molecular formula C13H15FN2O B1486878 (2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one CAS No. 1082532-44-2

(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one

Cat. No.: B1486878
CAS No.: 1082532-44-2
M. Wt: 234.27 g/mol
InChI Key: BZSFEHTXSBFEPQ-AATRIKPKSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one is a synthetic compound of interest in medicinal chemistry and cancer research, belonging to the class of piperazine–chalcone hybrids . While specific clinical data for this compound is not available in the public domain, its core structure is a recognized pharmacophore. The molecule features a conjugated chalcone backbone, characterized by an (E)-configured C=C double bond , linked to a piperazine ring, which is a common building block in modern drug discovery . This structural motif is shared with other compounds reported in scientific literature that demonstrate potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key target in anti-angiogenesis research, as its inhibition can disrupt the blood supply to tumors, thereby suppressing cancer growth and metastasis . Related piperazine–chalcone hybrids have shown promising in vitro anticancer activity against various human cancer cell lines and have been found to induce cell cycle arrest and apoptosis . Researchers can utilize this compound as a chemical tool to explore structure-activity relationships (SAR) within this class of molecules and to investigate its potential mechanisms of action in biological systems. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-4-2-1-3-11(12)5-6-13(17)16-9-7-15-8-10-16/h1-6,15H,7-10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSFEHTXSBFEPQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a fluorinated phenyl group and a piperazine moiety, exhibits properties that enhance its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C13H15FN2O, with a molecular weight of approximately 234.27 g/mol. The presence of the fluorine atom significantly influences its reactivity and interaction with biological targets, enhancing its metabolic stability compared to non-fluorinated analogs.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modulation of cellular pathways that affect microbial viability.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected include those related to cell signaling and gene expression regulation.

Enzyme Inhibition

A notable area of research is the compound's inhibitory effects on monoamine oxidase (MAO) enzymes. Studies have demonstrated that derivatives containing the piperazine moiety can selectively inhibit MAO-B with high potency. For instance, certain analogs showed IC50 values in the low micromolar range, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with structurally similar compounds reveals that:

Compound NameMolecular FormulaKey Features
(2E)-3-(4-chlorophenyl)-1-(piperazin-1-yl)prop-2-en-1-oneC13H15ClN2OChlorine instead of fluorine
(2E)-3-(4-bromophenyl)-1-(piperazin-1-yl)prop-2-en-1-oneC13H15BrN2OBromine instead of fluorine
(2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-oneC13H15N2O3Methoxy group instead of fluorine

The presence of fluorine enhances metabolic stability and interaction with biological targets compared to analogs with chlorine or bromine substituents.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Anticancer Studies : In a study assessing various chalcone derivatives, this compound was found to significantly reduce the viability of HeLa cells at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound showed that it could effectively inhibit MAO-B activity, which is crucial for managing neurodegenerative diseases. The reversible nature of this inhibition was confirmed through dialysis recovery experiments .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one is C13H15FN2O, with a molecular weight of approximately 234.27 g/mol. The compound features a fluorinated phenyl group and a piperazine moiety, which contribute to its lipophilicity and biological activity. The incorporation of fluorine is significant as it enhances the compound's metabolic stability and interaction with biological targets compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on microbial biomolecules, leading to disruptions in cellular functions.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of several cancer cell lines, including breast, ovarian, and lung cancers. The National Cancer Institute (NCI) has conducted evaluations indicating significant efficacy against human tumor cells, with mean growth inhibition rates suggesting its potential as a therapeutic agent .

Study 1: Anticancer Efficacy

A study conducted by the NCI evaluated the anticancer efficacy of this compound across a panel of 60 cancer cell lines. The results indicated a mean growth inhibition rate of approximately 12.53%, highlighting its potential as a lead compound for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorophenyl group in the target compound introduces ortho-substitution, which may sterically hinder interactions compared to para-substituted analogues (e.g., 3d, 3e, 3f).
  • Electron-withdrawing groups (e.g., -CF₃ in 3e) increase melting points, suggesting stronger intermolecular interactions, whereas electron-donating groups (e.g., -OCH₃ in 3f) may reduce crystallinity .

Non-Piperazine Chalcones

Non-piperazine chalcones from highlight the impact of substituent electronegativity on bioactivity:

Compound Ring A Substitution Ring B Substitution IC₅₀ (μM)
Cardamonin o,p-Dihydroxy, no substitution None 4.35
2j 4-Br, 2-OH, 5-I 4-F 4.70
2h 4-Cl, 2-OH, 5-I 4-OCH₃ 13.82
Target Piperazine 2-F N/A

Key Observations :

  • Piperazine vs. Hydroxyl Groups: The target’s piperazine moiety replaces hydroxyl groups found in potent non-piperazine chalcones (e.g., Cardamonin). This substitution may reduce hydrogen-bonding capacity but improve metabolic stability .
  • Electronegativity Trends: In non-piperazine chalcones, higher electronegativity at the para position (e.g., -F in 2j vs. -OCH₃ in 2h) correlates with lower IC₅₀ values.

Fluorophenyl Substituent Position Effects

The position of fluorine on the phenyl ring significantly impacts molecular interactions:

  • Ortho-Fluorine (Target) : Introduces steric hindrance and may disrupt π-π stacking compared to para-fluorine analogues (e.g., (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one in ). Ortho-substitution could also enhance metabolic resistance due to reduced enzymatic accessibility .

Preparation Methods

General Synthetic Strategy

The synthesis of (2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one typically involves two key stages:

This approach is consistent with the synthesis of related cinnamide derivatives and chalcone analogues reported in the literature.

Preparation of the Cinnamic Acid Intermediate

The starting material is usually (E)-3-(2-fluorophenyl)acrylic acid, which can be synthesized via classical condensation reactions such as the Knoevenagel condensation or Perkin reaction between 2-fluorobenzaldehyde and malonic acid derivatives. The acid is then converted into the corresponding acid chloride to facilitate amide bond formation.

Typical procedure:

Step Reagents & Conditions Notes
1 (E)-3-(2-fluorophenyl)acrylic acid (4 mmol) Starting cinnamic acid derivative
2 Thionyl chloride (2 mL), dichloromethane (30 mL) Stirred 6 hours at room temperature
3 Removal of solvent under reduced pressure Yields acid chloride intermediate

This conversion to acid chloride is crucial for the subsequent coupling step and is performed under mild conditions to preserve the (E)-configuration of the double bond.

Coupling with Piperazine Derivative

The acid chloride intermediate is reacted with a piperazine derivative, typically unsubstituted piperazine or substituted piperazines such as 1-(2-fluorophenyl)piperazine, to form the target amide.

Typical procedure:

Step Reagents & Conditions Notes
1 Acid chloride intermediate dissolved in acetone (15 mL) Prepared in previous step
2 Piperazine derivative (6 mmol) Example: 1-(2-fluorophenyl)piperazine
3 Triethylamine (5 mL) Acts as base to scavenge HCl
4 Stirring at room temperature for 12 hours Ensures complete coupling
5 Cooling and filtration of solid product Product isolated as a solid
6 Recrystallization from ethanol Purifies the compound

This method yields the this compound in moderate to good yields (typically around 70-75%) and retains the (E)-configuration of the α,β-unsaturated system.

Characterization and Structural Confirmation

The synthesized compound is characterized by:

For example, similar compounds show the piperazine ring adopting a chair conformation with pendant N—C bonds in equatorial positions, and the (E)-configuration about the double bond is confirmed by bond length measurements (C=C ~1.31 Å).

Comparative Data Table on Preparation Parameters

Parameter Details/Conditions Reference(s)
Starting acid (E)-3-(2-fluorophenyl)acrylic acid (4 mmol)
Acid chloride formation Thionyl chloride (2 mL), DCM (30 mL), 6 h, RT
Coupling solvent Acetone (15 mL)
Piperazine derivative 1-(2-fluorophenyl)piperazine (6 mmol)
Base Triethylamine (5 mL)
Coupling time 12 h at room temperature
Isolation Cooling, filtration, recrystallization from ethanol
Yield ~70-75%
Conformation Piperazine ring chair conformation
Configuration (E)-configuration maintained

Research Findings and Notes

  • The use of thionyl chloride for acid chloride formation is a well-established method that preserves the double bond configuration and provides a reactive intermediate for amide bond formation.

  • Triethylamine is essential to neutralize the HCl generated during the coupling reaction, improving yield and purity.

  • The reaction proceeds efficiently at room temperature, avoiding harsh conditions that could lead to side reactions or isomerization.

  • Recrystallization from ethanol is effective for purification, yielding colorless crystals suitable for structural studies.

  • The methodology is adaptable to various substituted piperazines and cinnamic acid derivatives, enabling the synthesis of a wide range of related compounds with potential biological activity.

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one with high stereochemical purity?

The Claisen-Schmidt condensation between 2-fluorophenylacetophenone derivatives and piperazine-containing aldehydes under basic conditions (e.g., NaOH/EtOH) is effective. Microwave-assisted synthesis at 80°C for 30 minutes improves yield (85–92%) and E/Z selectivity (>95:5) compared to conventional heating . For enhanced stereocontrol, employ chiral auxiliaries or asymmetric catalysis, as demonstrated in related enone-piperazine systems .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Use a combination of 1H^1 \text{H}/13C^{13} \text{C}-NMR to confirm the E-configuration of the α,β-unsaturated ketone (typical coupling constants J=1216HzJ = 12–16 \, \text{Hz}) . Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry; reference CCDC deposition number 1988019 for comparable crystallographic parameters (monoclinic system, P21/nP2_1/n, a=4.0060A˚a = 4.0060 \, \text{Å}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC-UV monitoring (e.g., 25–60°C, pH 1–13 buffers). For hydrolytic stability, focus on the enone moiety’s susceptibility to nucleophilic attack, with degradation products identified via LC-MS . Differential scanning calorimetry (DSC) reveals thermal transitions (e.g., melting point >150°C) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data across studies?

Perform comparative bioassays under standardized conditions (fixed concentration ranges: 1–100 µM, 24–72h exposure). Validate structural integrity via SC-XRD and purity (>99% via HPLC-DAD-MS). Pharmacokinetic variations can be explained using in vitro ADMET profiling (Caco-2 permeability, microsomal stability) . Computational docking studies (AutoDock Vina) may reconcile target affinity differences by modeling piperazine-fluorophenyl interactions with receptors .

Q. What computational methods predict the compound’s nonlinear optical (NLO) properties for material science applications?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level quantify hyperpolarizability (βtot\beta_{\text{tot}}) and dipole moment (μ\mu). Solvent effects (PCM model) refine electronic transitions, while Hirshfeld surface analysis identifies intermolecular interactions influencing crystalline packing .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for piperazine-modified enones?

Employ fragment-based drug design (FBDD) to isolate contributions from the fluorophenyl and piperazine moieties. Free-Wilson analysis of derivatives (e.g., 4-methoxy or 2,6-dichloro substitutions) quantifies group contributions to bioactivity . Synchrotron-based XRD (e.g., Diamond Light Source) resolves conformational flexibility in protein-ligand complexes .

Q. How can researchers optimize the compound’s solubility without compromising target affinity?

Develop salt forms (e.g., hydrochloride) or co-crystals with succinic acid. Phase solubility diagrams (Higuchi method) using PEG-400 or cyclodextrins improve aqueous solubility. Maintain the enone pharmacophore while modifying piperazine N-substituents for balanced LogP (target 2–3) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}).
  • Experimental Design : Use response surface methodology (RSM) for multi-factor optimization of synthesis and bioactivity .
  • Advanced Characterization : Solid-state NMR and Raman mapping correlate crystalline form with stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(2-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one

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